7-Chloro-4-(4-hydroxyanilino)quinoline 7-Chloro-4-(4-hydroxyanilino)quinoline A metabolite of Amodiaquine
Brand Name: Vulcanchem
CAS No.: 81099-86-7
VCID: VC21349374
InChI: InChI=1S/C15H11ClN2O/c16-10-1-6-13-14(7-8-17-15(13)9-10)18-11-2-4-12(19)5-3-11/h1-9,19H,(H,17,18)
SMILES: C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)O
Molecular Formula: C15H11ClN2O
Molecular Weight: 270.71 g/mol

7-Chloro-4-(4-hydroxyanilino)quinoline

CAS No.: 81099-86-7

Cat. No.: VC21349374

Molecular Formula: C15H11ClN2O

Molecular Weight: 270.71 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

7-Chloro-4-(4-hydroxyanilino)quinoline - 81099-86-7

CAS No. 81099-86-7
Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
IUPAC Name 4-[(7-chloroquinolin-4-yl)amino]phenol
Standard InChI InChI=1S/C15H11ClN2O/c16-10-1-6-13-14(7-8-17-15(13)9-10)18-11-2-4-12(19)5-3-11/h1-9,19H,(H,17,18)
Standard InChI Key FFAVTICKABAMSV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)O
Canonical SMILES C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)O
Appearance Solid powder

Chemical Identity and Structure

Basic Information and Nomenclature

7-Chloro-4-(4-hydroxyanilino)quinoline is identified by CAS number 81099-86-7 and possesses the molecular formula C₁₅H₁₁ClN₂O with a molecular weight of 270.71 g/mol . This compound is also known by several synonyms including:

  • 4-((7-Chloroquinolin-4-yl)amino)phenol

  • 4-[(7-chloroquinolin-4-yl)amino]phenol

  • 7-Chloro-4-(4-hydroxyphenylamino)quinoline

Structural Characteristics

The molecular architecture of 7-Chloro-4-(4-hydroxyanilino)quinoline features a quinoline core with a chlorine atom at position 7 and a 4-hydroxyanilino group at position 4. This structural arrangement creates a compound with distinct chemical reactivity patterns and biological interactions . The presence of the hydroxyl group on the anilino moiety is a critical structural feature that distinguishes it from other quinoline derivatives and potentially influences its pharmacological properties.

Physical and Chemical Properties

Physical Properties

The physical state of 7-Chloro-4-(4-hydroxyanilino)quinoline at room temperature is a solid. Based on its structure, the compound exhibits limited water solubility due to its aromatic nature, while the presence of the hydroxyl group enhances its potential for hydrogen bonding compared to non-hydroxylated analogs .

Chemical Reactivity

The chemical behavior of 7-Chloro-4-(4-hydroxyanilino)quinoline is influenced by both the chloro substituent and the hydroxyl group. These functional groups affect the electron distribution within the molecule, contributing to its interaction patterns with biological targets. The compound can participate in various chemical reactions, including nucleophilic substitution at the chlorinated position and reactions involving the hydroxyl group .

PropertyValueSource
Molecular FormulaC₁₅H₁₁ClN₂O
Molecular Weight270.71 g/mol
CAS Number81099-86-7
European Community (EC) Number642-212-1
Physical StateSolid
Chemical ClassificationHeterocyclic compound, Quinoline derivative

Structural Relationship to Other Quinoline Compounds

Comparison with Related Compounds

7-Chloro-4-(4-hydroxyanilino)quinoline shares structural similarities with several other quinoline-based compounds that have established pharmacological activities. For instance, it is structurally related to 4-[(7-chloro-4-quinolyl)amino]-2-(diethylaminomethyl)phenol, which is known as amodiaquine hydrochloride, a recognized antimalarial agent . The structural differences primarily lie in the substitution patterns on the anilino moiety.

Structure-Activity Relationships in Quinoline Derivatives

Studies on related compounds such as 7-chloro-4-(3',5'-disubstitutedanilino)quinolines reveal important structure-activity relationships that may be applicable to 7-Chloro-4-(4-hydroxyanilino)quinoline. Research indicates that electron-rich centers in the aniline substituent groups are favorable for antimalarial activity, a characteristic that 7-Chloro-4-(4-hydroxyanilino)quinoline potentially shares .

Analysis of related quinoline derivatives indicates that substituents on the anilino moiety map different domains in the activity space. While one domain favors compact structural frames with aromatic or heterocyclic rings substituted with closely spaced F, NO₂, and O functional groups, the other prefers structural frames enriched with unsaturation, loops, branches, and electronic content but devoid of carbonyl function .

Synthesis Methodologies

Precursor Materials

The synthesis of compounds similar to 7-Chloro-4-(4-hydroxyanilino)quinoline often begins with 4,7-dichloroquinoline as a key starting material. This is then reacted with the appropriate amine derivative to yield the desired product. In the case of 7-Chloro-4-(4-hydroxyanilino)quinoline, 4-hydroxyaniline would be the anticipated amine component .

Pharmacological Activity and Mechanisms

Binding Mechanisms

Studies on similar quinoline compounds reveal that their binding to heme is guided by hydrogen bonding and π-stacking interactions. Molecular docking analyses of related compounds show energetically favorable binding modes that contribute to their biological activity . These findings suggest potential mechanisms through which 7-Chloro-4-(4-hydroxyanilino)quinoline might exert its effects.

Metabolic Stability

The metabolic stability of 4-aminoquinolines varies considerably. For instance, chloroquine (CQ) displays a long half-life (133 ± 15.5 min) in the presence of NADPH, while amodiaquine (AQ) shows a short half-life of 5.4 ± 0.42 min. The metabolic stability of 7-Chloro-4-(4-hydroxyanilino)quinoline would be an important parameter to investigate for potential pharmaceutical applications .

Research Applications and Importance

Pharmacological Significance

The pharmacological significance of 7-Chloro-4-(4-hydroxyanilino)quinoline lies in its potential utility in medicinal chemistry, particularly in the development of therapeutic agents. The presence of the quinoline ring structure often correlates with enhanced biological activity, making it a compound of interest for drug development .

Comparative Analysis with Other Quinoline Derivatives

CompoundStructural FeaturesPotential Biological Activity
7-Chloro-4-(4-hydroxyanilino)quinolineChloro at position 7, hydroxyaniline at position 4Antimalarial (based on structural similarity)
ChloroquineChloro at position 7, aminoquinoline with diethylaminopentyl side chainEstablished antimalarial
AmodiaquineChloro at position 7, hydroxyanilino with diethylaminomethyl groupAntimalarial with different metabolic profile
N-benzyl-4-aminoquinolinesChloro at position 7, N-benzyl substitution at amino groupVariable antimalarial activity, different binding modes

Current Research Status

Current research involving 7-Chloro-4-(4-hydroxyanilino)quinoline focuses on its binding affinity and mechanism of action against various biological targets. The unique combination of the chloro and hydroxyaniline groups may contribute to its distinct biological profile compared to other derivatives, potentially enhancing its efficacy against specific targets .

Future Research Directions

Optimization Opportunities

Based on the understanding of structure-activity relationships in quinoline derivatives, there are opportunities for optimizing the biological activity of 7-Chloro-4-(4-hydroxyanilino)quinoline. Modifications at specific positions could potentially enhance its efficacy and reduce toxicity. For instance, research on related compounds suggests that the substituent groups of the 4-anilino moiety hold scope for further modification in the optimization of antimalarial activity .

Advanced Analytical Approaches

Future research could employ advanced analytical techniques to better understand the properties and behavior of 7-Chloro-4-(4-hydroxyanilino)quinoline. Techniques such as X-ray crystallography could provide detailed structural information, while computational methods could predict its interactions with biological targets, guiding more efficient drug development processes.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator